An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of N,N-Diisopropyl-3-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the molecule's physicochemical properties, a robust synthesis protocol, and a thorough characterization workflow. Furthermore, it explores the potential biological significance and toxicological considerations inherent to its nitroaromatic scaffold, offering a forward-looking perspective for researchers and drug development professionals.
Introduction to N,N-Diisopropyl-3-nitrobenzamide
N,N-Diisopropyl-3-nitrobenzamide is a substituted aromatic amide featuring a nitro group at the meta-position of the phenyl ring and two isopropyl groups on the amide nitrogen. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it a key feature for potential chemical transformations and biological interactions.[1] The bulky diisopropylamino group provides steric hindrance and influences the molecule's solubility and conformational flexibility. While specific research on this particular molecule is limited, its structural motifs are prevalent in compounds of interest for drug discovery and materials science.[2][3]
The nitroaromatic moiety is a well-known pharmacophore and toxicophore.[4] Its bioreduction can lead to reactive intermediates that may exhibit cytotoxic effects, a property exploited in certain anticancer and antimicrobial drugs.[5][6] Conversely, the amino group, readily obtained by reduction of the nitro group, is a crucial building block in the synthesis of a vast array of pharmacologically active compounds.[2] This guide aims to provide a foundational understanding of N,N-Diisopropyl-3-nitrobenzamide to facilitate its exploration in various research and development endeavors.
Physicochemical and Predicted Spectral Properties
A summary of the key physicochemical properties of N,N-Diisopropyl-3-nitrobenzamide is presented in Table 1. These values are primarily sourced from computational predictions available in public databases such as PubChem.[7]
Table 1: Physicochemical Properties of N,N-Diisopropyl-3-nitrobenzamide
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [7] |
| Molecular Weight | 250.29 g/mol | [7] |
| Predicted XLogP3 | 2.8 | [8] |
| Predicted Boiling Point | Not Available | - |
| Predicted Melting Point | Not Available | - |
| Appearance | Yellowish solid (predicted) | Inferred from related compounds |
Predicted Spectral Data
Table 2: Predicted Spectral Data for N,N-Diisopropyl-3-nitrobenzamide
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (4H) in the region of δ 7.5-8.5 ppm, showing complex splitting patterns due to meta-substitution. - Septets (2H) for the CH groups of the isopropyl moieties around δ 3.5-4.5 ppm. - Doublets (12H) for the CH₃ groups of the isopropyl moieties around δ 1.2-1.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons in the region of δ 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. - CH carbons of the isopropyl groups around δ 45-55 ppm. - CH₃ carbons of the isopropyl groups around δ 20-25 ppm. |
| IR (Infrared) Spectroscopy | - Strong C=O stretch of the tertiary amide around 1630-1660 cm⁻¹. - Asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 250. - Fragmentation pattern likely showing loss of the isopropyl groups and cleavage of the amide bond. |
Synthesis and Purification
The synthesis of N,N-Diisopropyl-3-nitrobenzamide can be reliably achieved through the acylation of diisopropylamine with 3-nitrobenzoyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted benzamides.[12][13][14]
Caption: General workflow for the synthesis and characterization of N,N-Diisopropyl-3-nitrobenzamide.
Experimental Protocol: Synthesis of N,N-Diisopropyl-3-nitrobenzamide
Materials:
-
3-Nitrobenzoyl chloride
-
Diisopropylamine
-
Triethylamine (or excess diisopropylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Amine Addition: To a separate flask, add diisopropylamine (1.2 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of 3-nitrobenzoyl chloride dropwise to the stirred amine solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]
Potential Applications and Biological Significance
The true value of N,N-Diisopropyl-3-nitrobenzamide in a research and development context lies in its potential as a versatile intermediate.
Caption: Potential metabolic pathways and applications of N,N-Diisopropyl-3-nitrobenzamide.
Intermediate for the Synthesis of 3-Aminobenzamide Derivatives
The most prominent application of N,N-Diisopropyl-3-nitrobenzamide is its use as a precursor to N,N-Diisopropyl-3-aminobenzamide. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis, typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[2] The resulting 3-aminobenzamide derivative is a valuable building block for the synthesis of a wide range of compounds with potential biological activities.
Exploration of Nitroaromatic-Based Biological Activity
Nitroaromatic compounds are known to exhibit a spectrum of biological activities, often stemming from the in vivo reduction of the nitro group.[3][4] This bioactivation can be mediated by nitroreductase enzymes, which are present in both mammalian cells and various microorganisms.[5][15] The reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which can lead to cellular damage and cytotoxicity.[6] This mechanism is the basis for the therapeutic action of several nitroaromatic drugs. Research into N,N-Diisopropyl-3-nitrobenzamide could, therefore, explore its potential as an antimicrobial or anticancer agent.
Toxicological and Safety Considerations
It is imperative to handle N,N-Diisopropyl-3-nitrobenzamide with appropriate safety precautions due to the potential toxicity associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and carcinogenic.[16][17][18]
The toxicity of nitroaromatics is often linked to their metabolic activation. The reduction of the nitro group can lead to the formation of reactive species that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[5] Furthermore, the redox cycling of the nitro group can generate reactive oxygen species (ROS), inducing oxidative stress within cells.[17]
Therefore, when working with N,N-Diisopropyl-3-nitrobenzamide, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
N,N-Diisopropyl-3-nitrobenzamide represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data on this compound is scarce, its synthesis, characterization, and potential applications can be confidently inferred from established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential as a versatile intermediate in the development of novel therapeutics and functional materials. The insights into its potential biological activity and toxicological profile underscore the importance of careful handling and a well-considered research strategy.
References
-
Environmental Toxicology and Chemistry. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]
-
Journal of the Brazilian Chemical Society. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Journal of Applied Toxicology. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
Springer. Metabolism of Nitroaromatic Compounds. [Link]
-
Chemical Research in Toxicology. (2000). Mutagenicity of Nitroaromatic Compounds. ACS Publications. [Link]
-
Current Drug Metabolism. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]
-
Journal of the Chinese Chemical Society. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]
-
Microbiology Society. (1969). The Microbial Metabolism of Nitro-aromatic Compounds. [Link]
-
Wiley Online Library. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]
-
Molecules. (2021). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]
-
ChemRxiv. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
ResearchGate. Timeline showing the nitroaromatic drugs approved until 2023. [Link]
-
SlideShare. (2018). Synthesis of benzamide from benzyl chloride. [Link]
-
Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
PubChem. N,N-diisopropyl-4-nitrobenzamide. [Link]
-
PubChemLite. N,n-diisopropyl-3-nitrobenzamide (C13H18N2O3). [Link]
-
NIST WebBook. N,N-Diisopropylbenzamide. [Link]
-
PubChem. 3-Nitrobenzamide. [Link]
-
Chegg. Solved 3-Nitrobenzamide INFRARED SPECTRUM. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - N,n-diisopropyl-3-nitrobenzamide (C13H18N2O3) [pubchemlite.lcsb.uni.lu]
- 8. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]
- 11. chegg.com [chegg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalconference.info [globalconference.info]
- 14. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]

